molecular formula C11H12FN5S B4874943 2-FLUOROBENZALDEHYDE 1-[5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]HYDRAZONE

2-FLUOROBENZALDEHYDE 1-[5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]HYDRAZONE

Cat. No.: B4874943
M. Wt: 265.31 g/mol
InChI Key: IXZJWEDOJFBOFI-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-FLUOROBENZALDEHYDE 1-[5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]HYDRAZONE is a complex organic compound with the molecular formula C17H16FN5OS. This compound is part of a class of chemicals known as hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The compound also contains a fluorobenzaldehyde moiety and a triazole ring, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FLUOROBENZALDEHYDE 1-[5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]HYDRAZONE typically involves the condensation reaction between 2-fluorobenzaldehyde and 1-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]hydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-FLUOROBENZALDEHYDE 1-[5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]HYDRAZONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The fluorine atom in the benzaldehyde moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzaldehyde derivatives.

Scientific Research Applications

2-FLUOROBENZALDEHYDE 1-[5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]HYDRAZONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-FLUOROBENZALDEHYDE 1-[5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The presence of the fluorobenzaldehyde and triazole moieties enhances its ability to interact with biological molecules, making it a potent agent in various applications.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzaldehyde: A simpler compound with similar reactivity but lacking the triazole and hydrazone groups.

    4-Fluorobenzaldehyde: Another fluorinated benzaldehyde with different substitution patterns.

    1,2,4-Triazole derivatives: Compounds containing the triazole ring but with different substituents.

Uniqueness

2-FLUOROBENZALDEHYDE 1-[5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]HYDRAZONE is unique due to its combination of fluorobenzaldehyde and triazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

3-ethylsulfanyl-N-[(E)-(2-fluorophenyl)methylideneamino]-1H-1,2,4-triazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN5S/c1-2-18-11-14-10(16-17-11)15-13-7-8-5-3-4-6-9(8)12/h3-7H,2H2,1H3,(H2,14,15,16,17)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZJWEDOJFBOFI-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NNC(=N1)NN=CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=NNC(=N1)N/N=C/C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-FLUOROBENZALDEHYDE 1-[5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]HYDRAZONE
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2-FLUOROBENZALDEHYDE 1-[5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]HYDRAZONE
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2-FLUOROBENZALDEHYDE 1-[5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]HYDRAZONE
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2-FLUOROBENZALDEHYDE 1-[5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]HYDRAZONE
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2-FLUOROBENZALDEHYDE 1-[5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]HYDRAZONE
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2-FLUOROBENZALDEHYDE 1-[5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]HYDRAZONE

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